N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide
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Description
The compound is a complex organic molecule that contains several functional groups. It includes a thiophene-2-carbonyl group, a tetrahydroisoquinoline group, and a trifluoromethylbenzamide group .
Chemical Reactions Analysis
The compound might be involved in various chemical reactions. For instance, thiophene-2-carbonyl chloride can react with AlEt3, Al (n-Oct)3 and AlEt2 (n-Oct) with Al/TPCC molar ratio lower than 1 .Scientific Research Applications
Synthesis and Chemical Transformations
Iridium-catalyzed Oxidative Cross-Coupling
An iridium-catalyzed oxidative Ar–H/Ar–H cross-coupling reaction of primary benzamides with thiophenes provides a pathway to thiophene-fused 1-isoquinolinones. This process underlines the potential application in synthesizing complex organic frameworks relevant to pharmaceuticals and advanced materials (Tan, Ran, & You, 2018).
Bischler-Napieralski Reaction Anomalies
Studies on the Bischler-Napieralski reaction of 2-aryl aromatic formamides have shown unusual substituent effects, leading to the formation of azaazulene systems and providing insights into the synthesis of isoquinoline skeletons under certain conditions (Ishikawa et al., 2000).
Rhodium-catalyzed Oxidative Coupling
A methodology has been developed for the synthesis of polycyclic amides from benzamides and alkynes via oxidative ortho C-H activation, showcasing the application in constructing complex amide frameworks potentially useful in medicinal chemistry (Song et al., 2010).
Advanced Materials and Catalysis
Thermal Stability of Ladder Polymers
The synthesis of benzothiophenedioxideisoquinoline ladder polymers demonstrates their high thermal stability, suggesting applications in high-temperature environments such as plastic composites, fibrous materials, and protective coatings (Gregg & Wadsworth, 2000).
Molecular Rearrangements and Decomposition
Thermal Decomposition of Thioesters
The study of thermal decomposition of selected thioesters in the absence of promoters offers insights into the mechanisms of molecular rearrangements, which could be relevant to understanding the stability and reactivity of similar thiophene-containing compounds (Abdel-Wahab, El-Khawaga, & Ismail, 1982).
properties
IUPAC Name |
N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N2O2S/c23-22(24,25)17-6-3-15(4-7-17)20(28)26-18-8-5-14-9-10-27(13-16(14)12-18)21(29)19-2-1-11-30-19/h1-8,11-12H,9-10,13H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVQGZQMJONCCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide |
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